molecular formula C11H20O3 B14588579 Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate CAS No. 61612-37-1

Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate

Cat. No.: B14588579
CAS No.: 61612-37-1
M. Wt: 200.27 g/mol
InChI Key: GSVUFVWRQICAFU-UHFFFAOYSA-N
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Description

Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is an organic compound with a unique cyclobutyl structure. This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to a cyclobutyl ring, which is further connected to an acetate group. The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl acetate in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclopropyl]acetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclopentyl]acetate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl and cyclopentyl analogs. The strain in the cyclobutyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

61612-37-1

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate

InChI

InChI=1S/C11H20O3/c1-7(12)9-5-8(11(9,2)3)6-10(13)14-4/h7-9,12H,5-6H2,1-4H3

InChI Key

GSVUFVWRQICAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1(C)C)CC(=O)OC)O

Origin of Product

United States

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